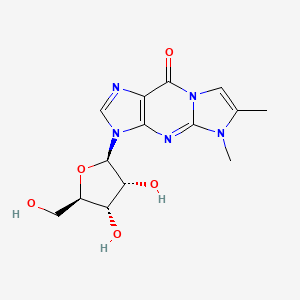

N4-Desmethyl-N5-Methyl wyosine

Descripción

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Propiedades

Fórmula molecular |

C14H17N5O5 |

|---|---|

Peso molecular |

335.32 g/mol |

Nombre IUPAC |

3-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-5,6-dimethylimidazo[1,2-a]purin-9-one |

InChI |

InChI=1S/C14H17N5O5/c1-6-3-18-12(23)8-11(16-14(18)17(6)2)19(5-15-8)13-10(22)9(21)7(4-20)24-13/h3,5,7,9-10,13,20-22H,4H2,1-2H3/t7-,9-,10-,13-/m1/s1 |

Clave InChI |

JGNLFTJGRISREV-QYVSTXNMSA-N |

SMILES isomérico |

CC1=CN2C(=O)C3=C(N=C2N1C)N(C=N3)[C@H]4[C@@H]([C@@H]([C@H](O4)CO)O)O |

SMILES canónico |

CC1=CN2C(=O)C3=C(N=C2N1C)N(C=N3)C4C(C(C(O4)CO)O)O |

Origen del producto |

United States |

Foundational & Exploratory

The Biological Significance of N4-demethylwyosine: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

N4-demethylwyosine (imG-14) is a crucial, tricyclic hypermodified guanosine analog found at position 37 of tRNAPhe in Eukarya and Archaea. It serves as a key intermediate in the biosynthesis of the more complex wybutosine (yW) and its derivatives. The presence of these modifications in the anticodon loop is paramount for maintaining translational fidelity by preventing ribosomal frameshifting. This technical guide provides a comprehensive overview of the biological significance of N4-demethylwyosine, detailing its biosynthesis, its critical role in protein synthesis, and the methodologies used for its study. Quantitative data from relevant literature is summarized, and detailed experimental protocols are provided. Furthermore, signaling pathways and experimental workflows are visualized using the DOT language for enhanced clarity.

Introduction

Transfer RNAs (tRNAs) are central to protein synthesis, acting as adaptor molecules that translate the genetic code into the amino acid sequence of proteins. To ensure the accuracy and efficiency of this process, tRNAs undergo extensive post-transcriptional modification. Among the more than 100 known modifications, the hypermodified nucleosides found in the anticodon loop, particularly at position 37 (3' adjacent to the anticodon), play a critical role in stabilizing codon-anticodon interactions and maintaining the reading frame.

N4-demethylwyosine (imG-14) is a key intermediate in the biosynthesis of wybutosine (yW), a highly complex modification found at position 37 of tRNAPhe in eukaryotes and archaea. The absence of these modifications leads to increased rates of ribosomal frameshifting, resulting in the production of non-functional or aberrant proteins, which can be detrimental to the cell. Understanding the biosynthesis and function of N4-demethylwyosine is therefore of significant interest for basic research and may have implications for the development of novel therapeutics targeting protein synthesis.

Biosynthesis of N4-demethylwyosine

The formation of N4-demethylwyosine is the second step in the multi-enzyme wybutosine biosynthetic pathway, following the methylation of guanosine at position 37 to N1-methylguanosine (m1G). The conversion of m1G to imG-14 is a chemically complex reaction catalyzed by the radical S-adenosyl-L-methionine (SAM) enzyme, TYW1.

The TYW1-catalyzed reaction involves the condensation of the C-2 and C-3 atoms of pyruvate with the N-methyl group of m1G37 in tRNAPhe to form the characteristic tricyclic imidazopurine core of imG-14[1][2]. This radical-mediated transformation is a key step in the formation of the wyosine family of modifications[3].

Biological Significance: Maintaining Translational Fidelity

The primary biological role of N4-demethylwyosine, as a precursor to wybutosine, is to ensure the fidelity of protein synthesis by preventing ribosomal frameshifting. Frameshifting is a process where the ribosome shifts its reading frame on the mRNA, leading to the translation of a completely different and usually non-functional protein from that point onward.

The bulky, rigid structure of wybutosine at position 37 of tRNAPhe is thought to provide crucial stacking interactions with the adjacent anticodon bases, thereby stabilizing the codon-anticodon pairing in the ribosomal P-site and preventing the tRNA from slipping into an alternative reading frame.

Quantitative Impact on Frameshift Suppression

The absence of a fully modified wybutosine, which would occur in a TYW1 deletion mutant where the pathway is blocked at the N4-demethylwyosine step, has been shown to significantly increase the frequency of +1 ribosomal frameshifting. Quantitative data from studies in Saccharomyces cerevisiae using reporter assays have demonstrated this effect.

| Frameshift-Inducing Sequence | Wild-Type Frameshift Efficiency (%) | Mutant (e.g., tyw1Δ) Frameshift Efficiency (%) | Fold Increase in Frameshifting | Reference |

| Ty1 CUU-AGG-C | ~5-10 | Not directly measured for tyw1Δ, but mutations in the frameshift signal drastically reduce frameshifting. | Inferred to be significant | [4] |

| Various +1 frameshift sites | 3 - 60 (context-dependent) | Not explicitly quantified for tyw1Δ across all sites. | Implied to be higher due to lack of yW. | [5][6][7][8] |

N4-demethylwyosine and Cellular Stress Response

The proper modification of tRNAs is crucial for cellular homeostasis, and defects in these modifications can trigger stress responses. While a direct signaling role for N4-demethylwyosine has not been elucidated, the consequences of its absence (i.e., the lack of wybutosine and subsequent translational infidelity) can lead to the activation of cellular stress pathways.

Unfolded Protein Response (UPR)

Increased ribosomal frameshifting leads to the synthesis of misfolded and aberrant proteins. This accumulation of non-native proteins in the endoplasmic reticulum (ER) is a potent trigger for the Unfolded Protein Response (UPR)[9][10]. The UPR is a signaling network that aims to restore proteostasis by upregulating chaperones, enhancing protein degradation pathways, and transiently attenuating overall protein synthesis[10][11]. Although a direct link between N4-demethylwyosine levels and UPR activation has not been explicitly demonstrated, it is a highly plausible downstream consequence of a deficiency in its biosynthetic pathway.

Oxidative and Other Cellular Stresses

Studies have shown that the landscape of tRNA modifications can change in response to various cellular stresses, including oxidative stress[2][12]. While specific data on N4-demethylwyosine levels under different stress conditions are limited, it is plausible that the biosynthesis of this and other complex modifications is regulated in response to environmental cues to modulate the translational machinery.

Experimental Protocols

The study of N4-demethylwyosine and other tRNA modifications relies heavily on mass spectrometry-based techniques. Below are detailed methodologies for key experiments.

Quantification of N4-demethylwyosine by LC-MS/MS

This protocol outlines the general workflow for the quantitative analysis of tRNA modifications.

Methodology:

-

tRNA Isolation: Total RNA is extracted from cells, and the tRNA fraction is purified, typically by polyacrylamide gel electrophoresis (PAGE) or high-performance liquid chromatography (HPLC)[3][12].

-

Enzymatic Digestion: The purified tRNA is completely digested into its constituent nucleosides using a cocktail of enzymes, such as nuclease P1 and phosphodiesterase, followed by dephosphorylation with alkaline phosphatase[13].

-

LC-MS/MS Analysis: The resulting nucleoside mixture is separated by reversed-phase HPLC and analyzed by a tandem mass spectrometer operating in multiple reaction monitoring (MRM) mode. Specific precursor-to-product ion transitions for each modified nucleoside, including N4-demethylwyosine, are monitored for detection and quantification[3][12][14].

-

Quantification: Absolute quantification can be achieved by using stable isotope-labeled internal standards for each nucleoside of interest[14]. Relative quantification is often performed by comparing the peak areas of the modified nucleosides to those of the canonical nucleosides.

In Vitro Reconstitution of TYW1 Activity

This assay is used to study the enzymatic activity of TYW1 and to confirm its role in the synthesis of N4-demethylwyosine.

Materials:

-

In vitro transcribed tRNAPhe containing m1G at position 37 (substrate)

-

S-adenosyl-L-methionine (SAM)

-

Pyruvate

-

Assay buffer (e.g., 0.1 M Tris-HCl pH 8, 0.1 M KCl, 4 mM DTT, 2 mM MgCl2)[1][13]

-

Reducing agent (e.g., sodium dithionite)

Procedure:

-

The reaction mixture containing the assay buffer, tRNA substrate, SAM, and pyruvate is assembled in an anaerobic chamber to protect the oxygen-sensitive iron-sulfur clusters of TYW1[13].

-

The reaction is initiated by the addition of purified TYW1 enzyme and a reducing agent.

-

The reaction is incubated at the optimal temperature for the enzyme (e.g., 37°C for yeast TYW1).

-

The reaction is quenched, and the tRNA is extracted.

-

The formation of N4-demethylwyosine is assessed by LC-MS/MS analysis of the digested tRNA as described in the previous protocol.

| Component | Typical Concentration | Reference |

| TYW1 enzyme | 1-10 µM | [1] |

| m1G-tRNAPhe | 20 µM | [1][13] |

| SAM | 2 mM | [1][13] |

| Pyruvate | 1.5 mM | [13] |

| DTT | 4 mM | [1][13] |

Note: Optimal concentrations may vary depending on the specific enzyme preparation and experimental goals.

Conclusion

N4-demethylwyosine is a pivotal molecule in the intricate world of tRNA modifications. As a key intermediate in the wybutosine biosynthetic pathway, its proper synthesis is essential for maintaining the fidelity of protein translation by preventing ribosomal frameshifting. The absence of this modification can lead to the production of aberrant proteins, triggering cellular stress responses such as the Unfolded Protein Response. The study of N4-demethylwyosine and its biosynthetic enzymes, like TYW1, provides fundamental insights into the mechanisms that ensure the accuracy of gene expression. Further research into the regulation of the wybutosine pathway, particularly in response to cellular stress, may reveal novel connections between tRNA modifications and cellular signaling networks, potentially opening new avenues for therapeutic intervention in diseases associated with translational dysregulation.

References

- 1. Quantitative analysis of tRNA modifications by HPLC-coupled mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 2. [PDF] A Quantitative Systems Approach Reveals Dynamic Control of tRNA Modifications during Cellular Stress | Semantic Scholar [semanticscholar.org]

- 3. Quantitative analysis of ribonucleoside modifications in tRNA by HPLC-coupled mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Ribosomal frameshifting in the yeast retrotransposon Ty: tRNAs induce slippage on a 7 nucleotide minimal site - PMC [pmc.ncbi.nlm.nih.gov]

- 5. biorxiv.org [biorxiv.org]

- 6. biorxiv.org [biorxiv.org]

- 7. Comprehensive analysis of yeast +1 ribosomal frameshifting unveils a novel stimulator supporting two distinct frameshifting mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. Mechanism, regulation and functions of the unfolded protein response - PMC [pmc.ncbi.nlm.nih.gov]

- 11. The Unfolded Protein Response: An Overview - PMC [pmc.ncbi.nlm.nih.gov]

- 12. A Quantitative Systems Approach Reveals Dynamic Control of tRNA Modifications during Cellular Stress | PLOS Genetics [journals.plos.org]

- 13. TYW1: A radical SAM enzyme involved in the biosynthesis of wybutosine bases - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Quantitative analysis of tRNA modifications by HPLC-coupled mass spectrometry [dspace.mit.edu]

Unveiling the Wyosine World: A Technical Guide to the Discovery and Isolation of Wyosine Derivatives in Archaea

For Researchers, Scientists, and Drug Development Professionals

Introduction

Wyosine derivatives, a fascinating class of tricyclic hypermodified guanosine nucleosides, are hallmark features of transfer RNA (tRNA), specifically at position 37, adjacent to the anticodon in the tRNAPhe of archaea and eukaryotes.[1][2] Their presence is crucial for maintaining the correct reading frame during protein synthesis and stabilizing codon-anticodon interactions.[3] While eukaryotes possess a relatively conserved pathway for wybutosine (yW) synthesis, archaea exhibit a remarkable diversity in their wyosine derivative repertoire and the corresponding biosynthetic pathways.[2][4][5] This guide provides an in-depth technical overview of the discovery, isolation, and characterization of these unique molecules in archaea, offering detailed experimental protocols and a summary of their known distribution.

The Diverse Landscape of Archaeal Wyosine Derivatives

Archaea synthesize a variety of wyosine derivatives, many of which are intermediates in the eukaryotic pathway but serve as the final product in these microorganisms.[4] The core structure, wyosine (imG), can be variously modified to produce derivatives such as isowyosine (imG2), 7-methylwyosine (mimG), 7-aminocarboxypropyl-demethylwyosine (yW-86), and its N4-methyl derivative (yW-72).[1][4] The distribution of these derivatives varies significantly across different archaeal species, reflecting the diverse evolutionary paths and environmental adaptations within this domain.[6]

Data Presentation: Distribution of Wyosine Derivatives in Selected Archaea

The following table summarizes the known distribution of major wyosine derivatives in various archaeal species. This data has been compiled from multiple studies employing liquid chromatography-mass spectrometry (LC-MS) for the analysis of modified nucleosides.

| Archaeal Species | Wyosine Derivative(s) Detected | References |

| Sulfolobus solfataricus | mimG | [1] |

| Thermoproteus neutrophilus | mimG | [1] |

| Pyrodictium occultum | mimG | [1] |

| Pyrolobus fumarii | mimG, imG2, imG-14, imG | [1] |

| Methanocaldococcus jannaschii | imG-14, imG (in multiple tRNAs) | [3] |

| Thermococcus kodakarensis | 7-methylwyosine (in tRNATrp) | [3] |

| Haloferax volcanii | m1G (no wyosine derivatives) | [1][3] |

| Pyrococcus furiosus | yW-72, imG, mimG | [3] |

| Pyrococcus abyssi | yW-72, imG, mimG | [3] |

| Methanococcoides burtonii | imG-14 | [1] |

Experimental Protocols

The isolation and identification of wyosine derivatives from archaea involve a multi-step process, beginning with the isolation of total tRNA, followed by its enzymatic hydrolysis into constituent nucleosides, and finally, analysis by high-performance liquid chromatography coupled with mass spectrometry (HPLC-MS).

Protocol 1: Isolation of Total tRNA from Archaeal Cells

This protocol is a generalized procedure and may require optimization based on the specific archaeal species, particularly concerning cell lysis methods for extremophiles.

Materials:

-

Archaeal cell pellet

-

TRIzol reagent or similar phenol-based lysis solution

-

Chloroform

-

Isopropanol

-

75% Ethanol (prepared with nuclease-free water)

-

Nuclease-free water

-

Diethylaminoethyl (DEAE) cellulose column

-

Binding buffer (e.g., 0.1 M Tris-HCl pH 7.5, 0.3 M NaCl)

-

Elution buffer (e.g., 0.1 M Tris-HCl pH 7.5, 1 M NaCl)

Procedure:

-

Cell Lysis: Homogenize the archaeal cell pellet in TRIzol reagent (approximately 1 mL per 50-100 mg of pellet). For archaea with resilient cell walls, mechanical disruption (e.g., bead beating or sonication) may be necessary prior to or during TRIzol addition.

-

Phase Separation: Add 0.2 mL of chloroform per 1 mL of TRIzol, vortex vigorously for 15 seconds, and incubate at room temperature for 5 minutes. Centrifuge at 12,000 x g for 15 minutes at 4°C.

-

RNA Precipitation: Carefully transfer the upper aqueous phase to a fresh tube. Precipitate the RNA by adding 0.5 mL of isopropanol per 1 mL of TRIzol used initially. Mix well and incubate at room temperature for 10 minutes. Centrifuge at 12,000 x g for 10 minutes at 4°C.

-

RNA Wash: Discard the supernatant and wash the RNA pellet with 1 mL of 75% ethanol. Vortex briefly and centrifuge at 7,500 x g for 5 minutes at 4°C.

-

RNA Solubilization: Air-dry the pellet for 5-10 minutes and dissolve in an appropriate volume of nuclease-free water.

-

tRNA Purification by DEAE Cellulose Chromatography:

-

Equilibrate the DEAE cellulose column with binding buffer.

-

Load the total RNA sample onto the column.

-

Wash the column with several volumes of binding buffer to remove smaller RNA species and other contaminants.

-

Elute the tRNA with elution buffer.

-

Precipitate the eluted tRNA by adding 2.5 volumes of cold ethanol and incubating at -20°C for at least 1 hour.

-

Pellet the tRNA by centrifugation, wash with 75% ethanol, and resuspend in nuclease-free water.

-

-

Quantification and Quality Control: Determine the concentration and purity of the tRNA using a spectrophotometer (A260/A280 ratio should be ~2.0). The integrity of the tRNA can be assessed by gel electrophoresis.

Protocol 2: Enzymatic Hydrolysis of tRNA to Nucleosides

This protocol utilizes a combination of nucleases to completely digest the tRNA into its constituent nucleosides.[7]

Materials:

-

Purified total tRNA

-

Nuclease P1 (from Penicillium citrinum)

-

Bacterial alkaline phosphatase

-

Reaction buffer (e.g., 10 mM ammonium acetate, pH 5.3)

-

Ammonium bicarbonate solution (1 M)

Procedure:

-

Reaction Setup: In a microcentrifuge tube, combine 5-10 µg of purified tRNA with nuclease-free water to a final volume of 20 µL.

-

Nuclease P1 Digestion: Add 2.5 µL of 10x reaction buffer and 1-2 units of Nuclease P1. Incubate at 37°C for 2 hours.

-

Alkaline Phosphatase Digestion: Adjust the pH of the reaction mixture to ~8.0 by adding 2.5 µL of 1 M ammonium bicarbonate. Add 1-2 units of bacterial alkaline phosphatase and incubate at 37°C for an additional 2 hours.

-

Enzyme Inactivation: Stop the reaction by heating the mixture at 95°C for 5 minutes.

-

Sample Preparation for HPLC-MS: Centrifuge the hydrolysate at high speed (e.g., 14,000 x g) for 10 minutes to pellet any denatured protein. The supernatant containing the nucleosides is now ready for analysis.

Protocol 3: HPLC-MS Analysis of Modified Nucleosides

This protocol provides a general framework for the separation and identification of wyosine derivatives using reverse-phase HPLC coupled to a mass spectrometer.[8][9]

Instrumentation and Columns:

-

A high-performance liquid chromatography system.

-

A C18 reverse-phase column (e.g., 2.1 x 150 mm, 1.8 µm particle size).

-

A mass spectrometer (e.g., triple quadrupole or high-resolution mass spectrometer) equipped with an electrospray ionization (ESI) source.

Mobile Phases:

-

Mobile Phase A: 0.1% formic acid in water.

-

Mobile Phase B: 0.1% formic acid in acetonitrile.

Procedure:

-

Column Equilibration: Equilibrate the C18 column with 95-100% Mobile Phase A at a flow rate of 0.2-0.4 mL/min.

-

Sample Injection: Inject 5-10 µL of the tRNA hydrolysate.

-

Gradient Elution: Develop a gradient to separate the nucleosides. A typical gradient might be:

-

0-5 min: 0-10% Mobile Phase B

-

5-25 min: 10-40% Mobile Phase B

-

25-30 min: 40-95% Mobile Phase B

-

30-35 min: 95% Mobile Phase B

-

35-40 min: 95-0% Mobile Phase B

-

40-50 min: Re-equilibration at 0% Mobile Phase B

-

-

Mass Spectrometry Detection: Operate the mass spectrometer in positive ion mode. Monitor for the specific m/z values of the expected wyosine derivatives and their characteristic fragment ions.

-

Data Analysis: Identify the wyosine derivatives based on their retention times and mass spectra, comparing them to known standards or previously published data. Quantification can be achieved by integrating the peak areas from the extracted ion chromatograms.

Mandatory Visualizations

Biosynthesis of Wyosine Derivatives in Archaea

The biosynthesis of wyosine derivatives in archaea begins with the methylation of guanosine at position 37 of tRNAPhe to form 1-methylguanosine (m1G).[3][7] This is followed by a series of enzymatic steps leading to the formation of the tricyclic core structure, 4-demethylwyosine (imG-14), which serves as a key intermediate for the synthesis of various final wyosine derivatives.[3]

Caption: Biosynthetic pathway of wyosine derivatives in archaea.

Experimental Workflow for Wyosine Derivative Analysis

The overall experimental workflow for the discovery and analysis of wyosine derivatives from archaeal sources is a sequential process that ensures the accurate identification and quantification of these modified nucleosides.

Caption: Experimental workflow for wyosine derivative analysis.

Signaling Pathways and Functional Roles

Currently, the known functional role of wyosine derivatives in archaea is primarily centered on their critical involvement in translation. By modifying the tRNA anticodon loop, these molecules ensure translational fidelity and efficiency. Specifically, they:

-

Stabilize Codon-Anticodon Pairing: The rigid, extended structure of wyosine derivatives enhances the stacking interactions within the anticodon loop, leading to more stable binding between the tRNA and the mRNA codon on the ribosome.

-

Prevent Frameshifting: The presence of a bulky modification at position 37 helps to maintain the correct reading frame during translation by preventing ribosomal slippage.

While direct involvement in broader cellular signaling pathways has yet to be elucidated, the impact of wyosine derivatives on protein synthesis suggests an indirect role in regulating cellular processes that are dependent on the accurate and efficient production of specific proteins. Future research may uncover more direct signaling roles for these fascinating molecules or their metabolic precursors.

Conclusion

The study of wyosine derivatives in archaea offers a window into the diverse strategies employed by life to optimize fundamental processes like protein synthesis. The technical guide provided here outlines the essential protocols for the isolation and characterization of these molecules, enabling researchers to further explore their distribution, biosynthesis, and functional significance. As analytical techniques continue to improve in sensitivity and resolution, we can anticipate the discovery of novel wyosine derivatives and a deeper understanding of their roles in the biology of archaea, potentially opening new avenues for drug development and biotechnology.

References

- 1. Deciphering the Complex Enzymatic Pathway for Biosynthesis of Wyosine Derivatives in Anticodon of tRNAPhe - Madame Curie Bioscience Database - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 2. academic.oup.com [academic.oup.com]

- 3. Biochemical Pathways Leading to the Formation of Wyosine Derivatives in tRNA of Archaea - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Biosynthesis of wyosine derivatives in tRNA: an ancient and highly diverse pathway in Archaea - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Biosynthesis of wyosine derivatives in tRNAPhe of Archaea: role of a remarkable bifunctional tRNAPhe:m1G/imG2 methyltransferase - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Quantitative enzymatic hydrolysis of tRNAs: reversed-phase high-performance liquid chromatography of tRNA nucleosides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Quantitative analysis of tRNA modifications by HPLC-coupled mass spectrometry [dspace.mit.edu]

- 9. Quantitative analysis of tRNA modifications by HPLC-coupled mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Eukaryotic Biosynthesis of Wyosine (imG) in tRNA

For Researchers, Scientists, and Drug Development Professionals

Abstract

Wyosine (imG) and its derivatives, such as wybutosine (yW), are complex, tricyclic hypermodified nucleosides found at position 37, immediately 3' to the anticodon of eukaryotic phenylalanine tRNA (tRNAPhe). These modifications are crucial for maintaining translational fidelity by stabilizing codon-anticodon interactions and preventing ribosomal frameshifting. The biosynthesis of wyosine is a highly conserved and intricate multi-enzyme pathway that presents a potential target for therapeutic intervention. This technical guide provides a comprehensive overview of the eukaryotic wyosine biosynthesis pathway, detailing the enzymatic steps, intermediates, and available quantitative data. Furthermore, it offers detailed experimental protocols for studying this pathway and includes visualizations of the core processes to facilitate a deeper understanding for researchers and professionals in drug development.

Introduction to Wyosine and its Significance

Post-transcriptional modifications of transfer RNA (tRNA) are essential for their proper structure and function in protein synthesis.[1] Among the more than 100 known modifications, wyosine and its derivatives are some of the most complex.[2][3] Located at position 37 of tRNAPhe, these hypermodifications play a critical role in ensuring the accuracy of translation of phenylalanine codons.[1][4] The intricate, multi-step enzymatic synthesis of wyosine, involving a cascade of specialized enzymes, underscores its biological importance.[5][6] Deficiencies in this pathway can lead to translational errors and have been associated with various disease states, making the enzymes involved potential targets for novel therapeutics.[3]

The Eukaryotic Wyosine Biosynthesis Pathway

The biosynthesis of wyosine from a guanosine residue in the tRNAPhe precursor is a sequential process catalyzed by a series of enzymes designated TRM5 and TYW1 through TYW5. The canonical pathway, extensively studied in Saccharomyces cerevisiae, serves as the primary model for eukaryotic wyosine synthesis.[7][8]

The pathway initiates with the methylation of guanosine (G) at position 37 to form 1-methylguanosine (m¹G). This initial step is catalyzed by the tRNA methyltransferase TRM5 .[9][10] Following this, a cascade of reactions catalyzed by the TYW enzymes builds the characteristic tricyclic core of wyosine and adds a complex side chain.

The key enzymatic steps are as follows:

-

TRM5 (tRNA methyltransferase 5): Catalyzes the S-adenosyl-L-methionine (SAM)-dependent methylation of G37 to m¹G37.[9][10]

-

TYW1 (tRNA-yW synthesizing enzyme 1): A radical SAM and iron-sulfur cluster-containing enzyme that utilizes pyruvate to form the tricyclic core of wyosine, converting m¹G37 to 4-demethylwyosine (imG-14).[8][11][12]

-

TYW2 (tRNA-yW synthesizing enzyme 2): Transfers an α-amino-α-carboxypropyl (acp) group from SAM to the C7 position of imG-14, yielding yW-86.[1]

-

TYW3 (tRNA-yW synthesizing enzyme 3): A methyltransferase that uses SAM to methylate the N4 position of yW-86, producing yW-72.[1][13]

-

TYW4 (tRNA-yW synthesizing enzyme 4): A bifunctional enzyme that catalyzes both the methoxycarbonylation of the α-amino group and the methylation of the α-carboxyl group of the acp side chain, converting yW-72 to wybutosine (yW).[2][14][15]

-

TYW5 (tRNA-yW synthesizing enzyme 5): In higher eukaryotes, this enzyme hydroxylates yW-72 to form hydroxywybutosine (OHyW*), which is then further modified by TYW4 to OHyW.[16][17][18][19][20]

The complete biosynthetic route consumes at least five molecules of S-adenosyl-L-methionine (SAM), making wybutosine one of the most energetically expensive modified nucleosides in tRNA.[6]

Quantitative Data on the Wyosine Biosynthesis Pathway

Quantitative kinetic data for the enzymes of the wyosine pathway are not extensively available in the literature. However, some parameters and observations have been reported, primarily from studies on the Saccharomyces cerevisiae enzymes.

| Enzyme | Substrate(s) | Product(s) | Cofactor(s) | Kinetic Parameters | Reference(s) |

| TRM5 | G37-tRNAPhe, SAM | m¹G37-tRNAPhe, SAH | - | General methods for steady-state, pre-steady-state, and single-turnover kinetics of tRNA methyltransferases have been described. Specific values for TRM5 in the context of wyosine synthesis are not detailed. | [9][10][12][21] |

| TYW1 | m¹G37-tRNAPhe, SAM, Pyruvate | imG-14-tRNAPhe, 5'-dA, Met | [4Fe-4S] cluster, FMN | The enzyme is active with NADH or NADPH alone, with increased product formation in the presence of flavin nucleotides. Stoichiometry suggests approximately 0.5 mol of FMN and 4 mol of iron per mole of purified protein. | [11] |

| TYW2 | imG-14-tRNAPhe, SAM | yW-86-tRNAPhe, SAH | - | Detailed kinetic parameters (Km, kcat) are not available. | [1] |

| TYW3 | yW-86-tRNAPhe, SAM | yW-72-tRNAPhe, SAH | - | Detailed kinetic parameters (Km, kcat) are not available. | [1][13] |

| TYW4 | yW-72-tRNAPhe, SAM, CO₂ | yW-tRNAPhe, SAH | - | Acts as a bifunctional enzyme catalyzing two reactions at a single catalytic site. | [2][14] |

| TYW5 | yW-72-tRNAPhe, Fe(II), 2-oxoglutarate | OHyW*-tRNAPhe | - | Catalyzes hydroxylation. | [16][17][18][19][20] |

SAH: S-adenosyl-L-homocysteine; 5'-dA: 5'-deoxyadenosine; Met: Methionine; FMN: Flavin mononucleotide.

Experimental Protocols

In Vitro Transcription of tRNA Substrates

The study of wyosine biosynthesis often requires the preparation of specific tRNA substrates, including the unmodified precursor and various intermediates. In vitro transcription using T7 RNA polymerase is a common method for generating these tRNA molecules.[22][23][24][25]

Materials:

-

Linearized plasmid DNA or PCR product containing the tRNAPhe gene downstream of a T7 promoter.

-

T7 RNA polymerase.

-

Ribonucleoside triphosphates (rNTPs: ATP, GTP, CTP, UTP).

-

Transcription buffer (e.g., 40 mM Tris-HCl pH 8.0, 25 mM MgCl₂, 10 mM DTT, 2 mM spermidine).

-

RNase inhibitor.

-

DNase I.

Protocol:

-

Assemble the transcription reaction on ice:

-

Transcription buffer (10x): 10 µL

-

rNTP mix (10 mM each): 20 µL

-

Linear DNA template: 1-2 µg

-

RNase inhibitor: 40 units

-

T7 RNA polymerase: 2 µL

-

Nuclease-free water to a final volume of 100 µL.

-

-

Incubate the reaction at 37°C for 2-4 hours.

-

Add DNase I to the reaction mixture and incubate at 37°C for 15-30 minutes to digest the DNA template.

-

Purify the transcribed tRNA using phenol:chloroform extraction followed by ethanol precipitation, or by using a suitable RNA purification kit.

-

Resuspend the purified tRNA in nuclease-free water and quantify its concentration by UV-Vis spectrophotometry. The quality of the transcript can be assessed by denaturing polyacrylamide gel electrophoresis (PAGE).

In Vitro Reconstitution of Wybutosine (yW) Synthesis

This protocol describes the in vitro reconstitution of the later steps of wybutosine synthesis using recombinant TYW2, TYW3, and TYW4 enzymes from S. cerevisiae. The tRNA substrates for each step are typically obtained from corresponding yeast deletion strains.

Materials:

-

Purified recombinant His-tagged TYW2, TYW3, and TYW4 proteins.

-

tRNAPhe intermediates (yW-187, yW-86, yW-72) purified from respective Δtyw2, Δtyw3, and Δtyw4 yeast strains.

-

Reaction buffer: 50 mM Tris-HCl (pH 8.0), 0.5 mM DTT, 10 mM MgCl₂, 1 mM spermidine.

-

S-adenosyl-L-methionine (SAM).

Protocol:

-

Set up the reaction mixture in a final volume of 10 µL:

-

Reaction buffer (2x): 5 µL

-

tRNAPhe intermediate: 2 µg

-

Recombinant enzyme (TYW2, TYW3, or TYW4): 1.4 µM

-

SAM: 0.5 mM

-

-

Incubate the reaction at 30°C for 1 hour.

-

Stop the reaction by adding 0.5 M Tris-HCl (pH 8.0) and performing a phenol extraction.

-

Precipitate the tRNA with ethanol.

-

Analyze the resulting tRNA modification by LC-MS/MS after enzymatic digestion.

Assay for TYW1 Radical SAM Enzyme

TYW1 is a radical SAM enzyme and requires strict anaerobic conditions for its activity.[26][27][28][29]

Materials:

-

Anaerobic chamber or glove box.

-

Purified recombinant TYW1.

-

m¹G37-tRNAPhe substrate.

-

S-adenosyl-L-methionine (SAM).

-

Pyruvate.

-

A reducing system (e.g., sodium dithionite or a biological reductant like flavodoxin/ferredoxin and their respective reductases).

-

Anaerobic reaction buffer.

Protocol:

-

All solutions and materials must be made anaerobic by purging with an inert gas (e.g., argon or nitrogen) and transferred into an anaerobic chamber.

-

Reconstitute the iron-sulfur clusters of TYW1 under anaerobic conditions if necessary.

-

Set up the reaction inside the anaerobic chamber:

-

Anaerobic reaction buffer.

-

m¹G37-tRNAPhe.

-

TYW1 enzyme.

-

Pyruvate.

-

Reducing agent.

-

-

Initiate the reaction by adding SAM.

-

Incubate at the optimal temperature for the desired time.

-

Quench the reaction and purify the tRNA for analysis by LC-MS/MS.

LC-MS/MS Analysis of tRNA Nucleosides

Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is a powerful technique for the identification and quantification of modified nucleosides in tRNA.[4][30][31][32][33][34]

Materials:

-

Purified tRNA sample.

-

Nuclease P1.

-

Bacterial alkaline phosphatase.

-

HPLC system coupled to a triple quadrupole or ion trap mass spectrometer.

-

Reversed-phase HPLC column suitable for nucleoside separation.

Protocol:

-

Enzymatic Digestion of tRNA:

-

To approximately 1-5 µg of tRNA, add Nuclease P1 and incubate at 37°C for 2-4 hours to digest the tRNA into 5'-mononucleotides.

-

Add bacterial alkaline phosphatase and continue incubation at 37°C for 1-2 hours to dephosphorylate the mononucleotides to nucleosides.

-

-

LC-MS/MS Analysis:

-

Inject the digested nucleoside mixture onto the reversed-phase HPLC column.

-

Separate the nucleosides using a suitable gradient of aqueous and organic mobile phases (e.g., water with formic acid and acetonitrile or methanol with formic acid).

-

The eluent is introduced into the mass spectrometer.

-

The mass spectrometer is operated in positive ion mode with multiple reaction monitoring (MRM) or selected reaction monitoring (SRM) for targeted quantification of known nucleosides, or in a data-dependent acquisition mode for untargeted analysis. Each modified nucleoside is identified by its characteristic retention time and mass-to-charge ratio (m/z) of the parent and fragment ions.

-

Visualizations

Wyosine Biosynthesis Pathway

Caption: The eukaryotic wyosine biosynthesis pathway.

Experimental Workflow for tRNA Modification Analysis

Caption: A typical workflow for the analysis of tRNA modifications.

Conclusion

The biosynthesis of wyosine in eukaryotic tRNA is a testament to the intricate molecular machinery dedicated to ensuring translational fidelity. This guide has provided a detailed overview of this complex pathway, from the initial methylation of guanosine to the final intricate modifications of the wybutosine side chain. While the enzymatic players and the sequence of events are well-established, a significant opportunity remains for further research, particularly in elucidating the detailed kinetic parameters of each enzyme and their potential regulation. The experimental protocols and visualizations provided herein are intended to serve as a valuable resource for researchers and drug development professionals aiming to explore this fascinating and biologically critical pathway. A deeper understanding of the wyosine biosynthesis pathway may pave the way for the development of novel therapeutic strategies that target the translational machinery.

References

- 1. Structural and functional characterization of the TYW3/Taw3 class of SAM-dependent methyltransferases - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Wybutosine biosynthesis: Structural and mechanistic overview - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Deciphering the Complex Enzymatic Pathway for Biosynthesis of Wyosine Derivatives in Anticodon of tRNAPhe - Madame Curie Bioscience Database - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 5. pubs.acs.org [pubs.acs.org]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Biochemical Pathways Leading to the Formation of Wyosine Derivatives in tRNA of Archaea - PMC [pmc.ncbi.nlm.nih.gov]

- 8. TYW1: A radical SAM enzyme involved in the biosynthesis of wybutosine bases - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Kinetic Analysis of tRNA Methyltransferases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Kinetic Analysis of tRNA Methylfransferases - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Eukaryotic TYW1 Is a Radical SAM Flavoenzyme - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Single-Turnover Kinetics of Methyl Transfer to tRNA by Methyltransferases - PMC [pmc.ncbi.nlm.nih.gov]

- 13. TYW3 | SGD [yeastgenome.org]

- 14. Structural basis of tRNA modification with CO2 fixation and methylation by wybutosine synthesizing enzyme TYW4 - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Structural basis of tRNA modification with CO2 fixation and methylation by wybutosine synthesizing enzyme TYW4 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. genecards.org [genecards.org]

- 17. BioGPS - your Gene Portal System [biogps.org]

- 18. TYW5 tRNA-yW synthesizing protein 5 [Homo sapiens (human)] - Gene - NCBI [ncbi.nlm.nih.gov]

- 19. uniprot.org [uniprot.org]

- 20. uniprot.org [uniprot.org]

- 21. researchgate.net [researchgate.net]

- 22. A one-step method for in vitro production of tRNA transcripts - PMC [pmc.ncbi.nlm.nih.gov]

- 23. academic.oup.com [academic.oup.com]

- 24. researchgate.net [researchgate.net]

- 25. researchgate.net [researchgate.net]

- 26. Radical enzymes in anaerobes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 27. Mechanistic Studies of Radical SAM Enzymes: Pyruvate Formate-Lyase Activating Enzyme and Lysine 2,3-Aminomutase Case Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 28. If It Is Hard, It Is Worth Doing: Engineering Radical Enzymes from Anaerobes - PMC [pmc.ncbi.nlm.nih.gov]

- 29. Radical SAM enzymes - Wikipedia [en.wikipedia.org]

- 30. Quantitative analysis of tRNA modifications by HPLC-coupled mass spectrometry [dspace.mit.edu]

- 31. Quantitative analysis of tRNA modifications by HPLC-coupled mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 32. Sequence mapping of transfer RNA chemical modifications by liquid chromatography tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 33. tRNA Modification LC-MS Analysis Service - Creative Proteomics [creative-proteomics.com]

- 34. researchgate.net [researchgate.net]

The Role of 4-demethylwyosine (imG-14) as a Biosynthetic Intermediate: A Technical Guide

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

4-demethylwyosine (imG-14) is a crucial tricyclic nucleoside that serves as a key biosynthetic intermediate in the formation of wybutosine (yW) and its derivatives. These hypermodified guanosine analogs are found at position 37 of phenylalanine transfer RNA (tRNAPhe) in eukaryotes and archaea, adjacent to the anticodon. The presence of a mature wybutosine nucleoside is critical for maintaining the translational reading frame and ensuring the fidelity of protein synthesis. This technical guide provides an in-depth overview of the biosynthetic pathway leading to and proceeding from imG-14, with a focus on the enzymatic players, their mechanisms, and available experimental data and protocols.

The Wybutosine Biosynthetic Pathway: A Sequential Enzymatic Cascade

The biosynthesis of wybutosine from a standard guanosine residue in tRNAPhe is a multi-step process catalyzed by a series of enzymes known as TYW (tRNA-yW synthesizing). The pathway begins with a simple methylation and proceeds through a series of complex chemical transformations to build the characteristic tricyclic core and elaborate its side chain. 4-demethylwyosine (imG-14) is the foundational tricyclic structure upon which further modifications are built.

The key enzymatic steps are as follows:

-

Formation of m¹G₃₇: The pathway is initiated by the S-adenosyl-L-methionine (SAM)-dependent methyltransferase, TRM5 , which methylates the guanosine at position 37 (G₃₇) of the tRNAPhe precursor to form 1-methylguanosine (m¹G₃₇).[1][2]

-

Formation of the Tricyclic Core (imG-14): The radical SAM enzyme, TYW1 , catalyzes the chemically challenging formation of the tricyclic imidazopurine core of wyosine.[3][4] This reaction utilizes m¹G₃₇-tRNAPhe and pyruvate as substrates.[3][4] TYW1 contains two [4Fe-4S] clusters and, in eukaryotes, a flavin mononucleotide (FMN) cofactor.[4] The reaction involves the condensation of two carbons from pyruvate with the N1-methylated guanine base to form 4-demethylwyosine (imG-14).[3]

-

Addition of the Aminocarboxypropyl (acp) Group: TYW2 then transfers an α-amino-α-carboxypropyl (acp) group from SAM to the C7 position of the imG-14 base.[3] This reaction forms the intermediate yW-86 (7-aminocarboxypropyl-demethylwyosine).[3]

-

N4-Methylation: The SAM-dependent methyltransferase, TYW3 , catalyzes the methylation of the N4 position of the purine ring of yW-86 to produce yW-72.[3][5]

-

Final Maturation Steps: The bifunctional enzyme TYW4 carries out the final two modifications. It first methylates the α-carboxyl group of the acp side chain. This is followed by a unique methoxycarbonylation of the α-amino group, a reaction that involves the fixation of CO₂.[2][6] These final steps complete the synthesis of wybutosine (yW).[2][6]

Diagram of the Wybutosine Biosynthetic Pathway

Caption: The biosynthetic pathway of wybutosine (yW) from guanosine-37.

Quantitative Data

Experimental Protocols

This section provides detailed methodologies for the expression and purification of the enzymes involved in the wybutosine biosynthesis pathway, as well as protocols for in vitro activity assays.

Heterologous Expression and Purification of TYW Enzymes

The TYW enzymes can be expressed as His-tagged recombinant proteins in Escherichia coli for subsequent purification and characterization.

3.1.1. General Protocol for His-Tag Protein Purification

This protocol can be adapted for the purification of His-tagged TYW1, TYW2, TYW3, and TYW4.

-

Expression:

-

Transform E. coli BL21(DE3) cells with the expression vector containing the His-tagged TYW gene.

-

Grow a 1 L culture in LB medium containing the appropriate antibiotic at 37°C to an OD₆₀₀ of 0.6-0.8.

-

Induce protein expression with 0.1-1 mM IPTG and continue to grow the culture at a lower temperature (e.g., 18-25°C) overnight to improve protein solubility.

-

Harvest the cells by centrifugation at 5,000 x g for 15 minutes at 4°C. The cell pellet can be stored at -80°C.

-

-

Purification:

-

Resuspend the cell pellet in lysis buffer (50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM imidazole, 1 mM PMSF, 1 mg/mL lysozyme).

-

Lyse the cells by sonication on ice.

-

Clarify the lysate by centrifugation at 20,000 x g for 30 minutes at 4°C.

-

Equilibrate a Ni-NTA affinity column with wash buffer (50 mM Tris-HCl pH 8.0, 300 mM NaCl, 20 mM imidazole).

-

Load the clarified lysate onto the column.

-

Wash the column extensively with wash buffer to remove unbound proteins.

-

Elute the His-tagged protein with elution buffer (50 mM Tris-HCl pH 8.0, 300 mM NaCl, 250 mM imidazole).

-

Analyze the eluted fractions by SDS-PAGE to assess purity.

-

Pool the pure fractions and dialyze against a storage buffer (e.g., 50 mM Tris-HCl pH 7.5, 150 mM NaCl, 10% glycerol). Store the purified protein at -80°C.

-

In Vitro Activity Assays

3.2.1. In Vitro Activity Assay for TYW1

This protocol is adapted from studies on archaeal TYW1 and can be optimized for the eukaryotic enzyme.

-

Substrate Preparation:

-

Prepare m¹G₃₇-containing tRNAPhe by in vitro transcription of the tRNAPhe gene followed by enzymatic methylation using purified TRM5 and SAM. Alternatively, tRNAPhe can be isolated from a yeast strain deleted for the TYW1 gene.

-

-

Reaction Conditions:

-

Set up the reaction in an anaerobic chamber.

-

The reaction mixture (50 µL) should contain:

-

100 mM Tris-HCl, pH 8.0

-

100 mM KCl

-

2-5 µM purified TYW1 enzyme

-

1-2 mg/mL of m¹G₃₇-tRNAPhe substrate

-

1 mM S-adenosyl-L-methionine (SAM)

-

1 mM pyruvate

-

2 mM sodium dithionite (as a reductant)

-

-

Incubate the reaction at the optimal temperature for the enzyme (e.g., 37°C for yeast TYW1) for 1-2 hours.

-

Quench the reaction by adding an equal volume of phenol:chloroform:isoamyl alcohol (25:24:1) and vortexing.

-

-

Product Detection by HPLC-MS/MS:

-

Recover the tRNA from the aqueous phase by ethanol precipitation.

-

Digest the tRNA to nucleosides using nuclease P1 and bacterial alkaline phosphatase.

-

Analyze the nucleoside mixture by reverse-phase HPLC coupled to a tandem mass spectrometer (LC-MS/MS).

-

Monitor for the appearance of the imG-14 product by selected reaction monitoring (SRM) using the appropriate mass transition.

-

3.2.2. In Vitro Reconstitution Assay for TYW2, TYW3, and TYW4

This protocol is based on the successful in vitro reconstitution of the later steps of the wybutosine pathway.

-

Substrate Preparation:

-

For the TYW2 assay, use tRNAPhe isolated from a TYW2 deletion strain, which accumulates the imG-14 intermediate.

-

For the TYW3 assay, use tRNAPhe from a TYW3 deletion strain, which contains the yW-86 intermediate.

-

For the TYW4 assay, use tRNAPhe from a TYW4 deletion strain, which contains the yW-72 intermediate.

-

-

Reaction Conditions:

-

The reaction mixture (20 µL) should contain:

-

50 mM Tris-HCl, pH 8.0

-

10 mM MgCl₂

-

1 mM DTT

-

0.5 mM SAM

-

~1 µM of the respective purified TYW enzyme (TYW2, TYW3, or TYW4)

-

~1 µg of the appropriate tRNA substrate

-

-

Incubate the reaction at 30°C for 1 hour.

-

Stop the reaction by phenol-chloroform extraction and ethanol precipitation of the tRNA.

-

-

Product Detection:

-

Digest the recovered tRNA with RNase T1.

-

Analyze the resulting RNA fragments by LC-MS to detect the mass shift corresponding to the addition of the respective chemical group.

-

Diagram of Experimental Workflow for TYW1 Activity Assay

Caption: Workflow for the in vitro activity assay of the TYW1 enzyme.

Conclusion

4-demethylwyosine (imG-14) stands as a pivotal intermediate in the intricate biosynthetic pathway of wybutosine. Its formation by the radical SAM enzyme TYW1 represents a key step in the construction of the complex wyosine scaffold. While the overall pathway and the enzymes involved have been identified, a significant opportunity remains for further quantitative characterization of the enzyme kinetics and the cellular dynamics of the intermediates. The detailed protocols provided herein offer a foundation for researchers to further explore the fascinating biochemistry of this essential tRNA modification pathway, which may open avenues for the development of novel therapeutics targeting protein translation.

References

- 1. Wybutosine biosynthesis: Structural and mechanistic overview - PMC [pmc.ncbi.nlm.nih.gov]

- 2. med.unc.edu [med.unc.edu]

- 3. Structural and functional characterization of the TYW3/Taw3 class of SAM-dependent methyltransferases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Biosynthesis of Wyosine Derivatives in tRNA: An Ancient and Highly Diverse Pathway in Archaea - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Structural and functional characterization of the TYW3/Taw3 class of SAM-dependent methyltransferases - PMC [pmc.ncbi.nlm.nih.gov]

The Pivotal Role of Hypermodified Nucleosides in the tRNA Anticodon Loop: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Transfer RNA (tRNA) molecules are central to the process of protein synthesis, acting as the crucial adaptors that translate the genetic code into the amino acid sequence of proteins. The fidelity and efficiency of this process are critically dependent on a vast array of post-transcriptional modifications, particularly within the anticodon loop. This technical guide provides a comprehensive examination of hypermodified nucleosides located at the wobble position (34) and the position 3'-adjacent to the anticodon (37). We delve into the diverse chemical nature of these modifications, their profound impact on codon recognition and translational accuracy, and the intricate signaling pathways that are intertwined with their biogenesis and function. Furthermore, this guide presents detailed experimental methodologies for the analysis of these vital molecular determinants and summarizes key quantitative data to facilitate comparative analysis.

Introduction: The Hidden Language of tRNA Modifications

While the canonical A, U, G, and C nucleotides form the primary language of the genetic code, a rich secondary layer of information is encoded in the more than 100 chemically distinct modified nucleosides found in tRNA.[1][2] These modifications are not mere decorations but are essential for the proper folding, stability, and function of tRNA molecules.[3] The anticodon loop, the region of the tRNA that directly interacts with the messenger RNA (mRNA) codon, is a hotspot for complex and functionally critical modifications known as hypermodified nucleosides.

These modifications, particularly at the wobble position 34 and the 3'-adjacent position 37, are instrumental in:

-

Ensuring Accurate Codon Recognition: They fine-tune the decoding process, enabling the correct pairing between the tRNA anticodon and the mRNA codon while discriminating against near-cognate codons.[4][5][6]

-

Maintaining Translational Fidelity: By preventing frameshifting and misreading, these modifications are crucial for the synthesis of functional proteins.[7]

-

Modulating Translational Efficiency: They can influence the speed of translation, allowing for a dynamic response to cellular needs and stress conditions.[8]

Defects in the enzymatic machinery responsible for these modifications have been increasingly linked to a range of human diseases, particularly neurological disorders, highlighting their importance in cellular homeostasis and human health.[1][9]

Key Hypermodified Nucleosides and Their Functions

The chemical diversity of hypermodified nucleosides is vast. Below, we discuss some of the most well-characterized examples and their specific roles in the anticodon loop.

Modifications at the Wobble Position (Position 34)

Position 34 of the anticodon is termed the "wobble" position because it allows a single tRNA to recognize multiple synonymous codons. Hypermodifications at this position are critical for both expanding and restricting this wobble capability.

-

Lysidine (k²C): Found in the anticodon of tRNAIle that reads the AUA codon, lysidine is a lysine-modified cytidine. This modification is essential for preventing the misreading of the AUG (methionine) codon, thereby ensuring the correct incorporation of isoleucine.[10][11]

-

5-methoxycarbonylmethyl-2-thiouridine (mcm⁵s²U): This complex modification, found in tRNAs for lysine, glutamine, and glutamic acid in eukaryotes, plays a crucial role in the accurate decoding of codons ending in A and G. The 2-thio group (s²) is particularly important for stabilizing the codon-anticodon interaction.[4][5]

-

Queuosine (Q): A hypermodified guanosine derivative, queuosine is found in the wobble position of tRNAs for asparagine, aspartic acid, histidine, and tyrosine.[12] Its presence is thought to enhance translational fidelity and efficiency, particularly for codons ending in U and C.[4][8] The absence of queuosine can lead to translational reprogramming and affect cellular growth.[13]

Modifications at Position 37 (3'-Adjacent to the Anticodon)

Position 37 is almost universally modified in tRNAs, and these modifications are critical for maintaining the structural integrity of the anticodon loop and preventing frameshifting.

-

Wybutosine (yW): A highly complex tricyclic nucleoside found in eukaryotic and archaeal tRNAPhe, wybutosine is crucial for maintaining the reading frame during the translation of phenylalanine codons (UUU and UUC).[7][14] Its bulky structure enhances stacking interactions within the anticodon loop, thereby restricting its flexibility and preventing ribosomal slippage.[7] The absence of wybutosine leads to increased frameshifting.[7]

-

N⁶-threonylcarbamoyladenosine (t⁶A): This universally conserved modification is found in tRNAs that decode codons starting with A. t⁶A is essential for promoting the correct conformation of the anticodon loop, which in turn facilitates stable codon-anticodon pairing and prevents frameshifting.[4][5]

-

Archaeosine (G⁺): This unique 7-deazaguanosine derivative is found at position 15 in the D-loop of most archaeal tRNAs. While not in the anticodon loop, its presence is critical for the structural stability of the entire tRNA molecule, particularly in thermophilic archaea, indirectly impacting the presentation of the anticodon.[15][16][17]

Quantitative Impact of Hypermodifications on Translation

The functional importance of hypermodified nucleosides can be quantified by examining the kinetic and thermodynamic parameters of translation in their presence versus their absence.

| Modification | tRNA | Codon(s) | Organism | Quantitative Effect | Reference(s) |

| Queuosine (Q) | tRNAHis, tRNAAsp | CAC/CAU, GAC/GAU | E. coli | Absence of Q leads to a 0.7 to 1.6-fold improvement in sense codon reassignment by orthogonal tRNAs, indicating a role in maintaining endogenous translational fidelity. | [4] |

| Queuosine (Q) | tRNATyr | UAC/UAU | Vibrio cholerae | Impacts the efficiency of decoding at tyrosine codons, with the absence of Q leading to better translation of proteins with a codon bias towards TAT. | [13] |

| Wybutosine (yW) | tRNAPhe | UUU/UUC | Eukaryotes/Archaea | Absence of yW leads to increased ribosomal frameshifting. Molecular dynamics simulations show yW and Mg²⁺ ions favor recognition of the UUC codon over UUU. | [7][18] |

| 2-thiouridine (s²U) derivatives | tRNALys(UUU) | AAA/AAG | Eukaryotes | Lack of the s² modification leads to a ~6-fold slower EF-Tu rearrangement and Pᵢ release, a ~5-fold faster dissociation of the codon-recognition complex, and a ~3-fold increase in the rate of tRNA rejection. | [19] |

Experimental Protocols for the Analysis of tRNA Modifications

A variety of techniques are employed to detect, identify, and quantify hypermodified nucleosides in tRNA.

Liquid Chromatography-Mass Spectrometry (LC-MS)

LC-MS is a powerful and widely used method for the global analysis of tRNA modifications.

Methodology:

-

tRNA Isolation and Purification: Total RNA is extracted from cells, and the tRNA fraction is enriched, often using anion-exchange chromatography or size-exclusion chromatography.

-

Enzymatic Hydrolysis: The purified tRNA is completely digested into its constituent nucleosides using a cocktail of nucleases, such as nuclease P1 and phosphodiesterase I, followed by dephosphorylation with alkaline phosphatase.

-

Chromatographic Separation: The resulting mixture of nucleosides is separated by reversed-phase high-performance liquid chromatography (HPLC). The separation is based on the differential hydrophobicity of the canonical and modified nucleosides.

-

Mass Spectrometry Analysis: The eluting nucleosides are introduced into a mass spectrometer. Each nucleoside is identified by its unique mass-to-charge ratio (m/z) and characteristic fragmentation pattern upon collision-induced dissociation (tandem mass spectrometry or MS/MS).

-

Quantification: The abundance of each modified nucleoside is determined by integrating the area under the peak in the extracted ion chromatogram and can be expressed relative to the amount of a canonical nucleoside.

Ribosome Binding Assay

This assay measures the ability of a tRNA to bind to the ribosome in a codon-dependent manner, providing insights into the functional consequences of modifications.

Methodology:

-

Preparation of Components: Purified ribosomes, mRNA containing the codon of interest, and the tRNA (either fully modified or unmodified) are prepared. The tRNA is typically radiolabeled (e.g., with ³²P) for detection.

-

Binding Reaction: The ribosomes, mRNA, and labeled tRNA are incubated together in a buffer that mimics physiological conditions.

-

Separation of Bound and Unbound tRNA: The reaction mixture is passed through a nitrocellulose filter. The ribosome-mRNA-tRNA complex is retained on the filter, while unbound tRNA passes through.

-

Quantification: The amount of radioactivity on the filter is measured using a scintillation counter, which corresponds to the amount of tRNA bound to the ribosome. By varying the concentrations of the components, binding affinities (Kd) can be determined.

Northern Blotting for tRNA Analysis

Northern blotting can be used to assess the integrity and relative abundance of specific tRNAs and can be adapted to be sensitive to the presence of certain modifications.

Methodology:

-

RNA Electrophoresis: Total RNA is separated by size on a denaturing polyacrylamide gel.

-

Transfer to Membrane: The separated RNA is transferred from the gel to a solid support, such as a nylon membrane.

-

Probe Hybridization: The membrane is incubated with a labeled nucleic acid probe (DNA or RNA) that is complementary to the sequence of the tRNA of interest. Probes can be designed to have differential affinity for modified versus unmodified tRNAs.

-

Washing and Detection: The membrane is washed to remove any unbound probe. The signal from the bound probe is then detected, typically by autoradiography (for radioactive probes) or chemiluminescence (for non-radioactive probes). The intensity of the signal provides a measure of the amount of the specific tRNA.

tRNA Aminoacylation Assay

This assay determines the extent to which a tRNA population is charged with its cognate amino acid, which can be influenced by tRNA modifications.

Methodology:

-

Isolation of RNA under Acidic Conditions: Total RNA is isolated from cells under acidic conditions (pH 4.5-5.0) to preserve the labile ester linkage between the tRNA and the amino acid.

-

Periodate Oxidation: The RNA is treated with sodium periodate, which oxidizes the 3'-terminal ribose of uncharged tRNAs but not charged tRNAs (where the 3'-hydroxyl is protected by the amino acid).

-

β-elimination: The oxidized 3'-end of the uncharged tRNA is removed by β-elimination, resulting in a tRNA molecule that is one nucleotide shorter.

-

Analysis: The charged (full-length) and uncharged (truncated) tRNAs can be distinguished and quantified by methods such as Northern blotting with a probe specific to the 3'-end or by specialized tRNA sequencing techniques (charge-seq).[3][20][21]

Signaling Pathways and the Regulation of tRNA Modifications

The biogenesis and function of hypermodified tRNAs are not static processes but are dynamically regulated and integrated with cellular signaling networks, particularly in response to stress.

The GCN2 Pathway and Amino Acid Starvation

The General Amino Acid Control (GAAC) pathway is a highly conserved stress response to amino acid deprivation.

Caption: The GCN2 signaling pathway is activated by uncharged tRNAs during amino acid starvation.

Under conditions of amino acid scarcity, the level of uncharged tRNAs increases.[5] These uncharged tRNAs bind to and activate the protein kinase GCN2.[1][6][22][23] Activated GCN2 then phosphorylates the alpha subunit of eukaryotic initiation factor 2 (eIF2α), which leads to a global inhibition of protein synthesis but allows for the specific translation of stress-responsive transcription factors like ATF4.[5]

The TOR Pathway and Nutrient Sensing

The Target of Rapamycin (TOR) pathway is a central regulator of cell growth and proliferation in response to nutrient availability.

Caption: The TOR pathway influences tRNA modification status in response to nutrient availability.

TOR signaling is linked to the status of tRNA modifications. For instance, mutants lacking certain wobble uridine modifications exhibit hypersensitivity to the TOR inhibitor rapamycin.[19][24][25] This suggests that proper tRNA modification is required for robust TOR signaling.[19][24] Under nutrient-rich conditions, active TOR promotes the activity of tRNA modification enzymes, ensuring efficient protein synthesis and cell growth. Conversely, nutrient limitation and TOR inhibition can lead to hypomodified tRNAs, contributing to the downregulation of translation.[26]

The Stringent Response in Bacteria

In bacteria, the stringent response is a survival mechanism triggered by amino acid starvation and other stresses.

Caption: The bacterial stringent response is initiated by the binding of uncharged tRNA to the ribosome.

This response is mediated by the alarmone nucleotides guanosine tetraphosphate and pentaphosphate, collectively known as (p)ppGpp. The synthesis of (p)ppGpp is catalyzed by the enzyme RelA, which is activated when an uncharged tRNA binds to the A-site of a stalled ribosome.[9][10][11][27][28] The accumulation of (p)ppGpp leads to a massive reprogramming of gene expression, downregulating the synthesis of stable RNAs and ribosomes while upregulating the expression of amino acid biosynthesis genes to cope with the nutrient limitation.

Conclusion and Future Directions

Hypermodified nucleosides in the tRNA anticodon loop represent a critical layer of regulation in protein synthesis. Their diverse chemical structures and precise placement are essential for the accuracy, efficiency, and fidelity of translation. The intricate interplay between tRNA modifications and cellular signaling pathways underscores their importance in adapting to changing environmental conditions and maintaining cellular homeostasis.

For researchers in drug development, the enzymes responsible for tRNA modification represent a promising class of novel therapeutic targets. Understanding the precise roles of these modifications and the consequences of their absence can pave the way for the development of new strategies to combat diseases ranging from bacterial infections to cancer and neurological disorders.

Future research will undoubtedly uncover even greater complexity in the "tRNA modification code." The continued development of sensitive analytical techniques will be crucial for elucidating the dynamics of tRNA modifications in real-time and understanding their nuanced roles in health and disease.

References

- 1. researchgate.net [researchgate.net]

- 2. biorxiv.org [biorxiv.org]

- 3. A robust method for measuring aminoacylation through tRNA-Seq [elifesciences.org]

- 4. Impact of queuosine modification of endogenous E. coli tRNAs on sense codon reassignment - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Activation of Gcn2 in response to different stresses - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Wybutosine - Wikipedia [en.wikipedia.org]

- 8. researchgate.net [researchgate.net]

- 9. Frontiers | Escherichia coli RelA Regulation via Its C-Terminal Domain [frontiersin.org]

- 10. The ribosome triggers the stringent response by RelA via a highly distorted tRNA - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Analysis of queuosine and 2-thio tRNA modifications by high throughput sequencing [ouci.dntb.gov.ua]

- 13. biorxiv.org [biorxiv.org]

- 14. Structure-function analysis of human TYW2 enzyme required for the biosynthesis of a highly modified Wybutosine (yW) base in phenylalanine-tRNA - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Archaeosine Modification of Archaeal tRNA: Role in Structural Stabilization - PMC [pmc.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. Archaeosine Modification of Archaeal tRNA: Role in Structural Stabilization - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. pubs.acs.org [pubs.acs.org]

- 19. researchgate.net [researchgate.net]

- 20. A robust method for measuring aminoacylation through tRNA-Seq | eLife [elifesciences.org]

- 21. academic.oup.com [academic.oup.com]

- 22. Uncharged tRNA activates GCN2 by displacing the protein kinase moiety from a bipartite tRNA-binding domain - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. epublications.marquette.edu [epublications.marquette.edu]

- 24. Figure 4 tRNA modification defects disturb TOR signaling [microbialcell.com]

- 25. Figure 1 tRNA modification defects disturb TOR signaling [microbialcell.com]

- 26. The emerging role of complex modifications of tRNALysUUU in signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 27. Ribosome•RelA structures reveal the mechanism of stringent response activation | eLife [elifesciences.org]

- 28. Understanding the Stringent Response: Experimental Context Matters: Full Paper PDF & Summary | Bohrium [bohrium.com]

N4-Methylation of Wyosine Precursors in tRNA: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

The post-transcriptional modification of transfer RNA (tRNA) is a critical process for ensuring translational fidelity and efficiency. Among the most complex modifications is the formation of wyosine (imG) and its derivatives, such as wybutosine (yW), at position 37 of tRNAPhe, adjacent to the anticodon. A key step in this intricate biosynthetic pathway is the N4-methylation of a tricyclic wyosine precursor. This technical guide provides an in-depth overview of the enzymes, mechanisms, and experimental methodologies associated with this essential methylation event in both Eukarya and Archaea. The document is intended to serve as a comprehensive resource for researchers in molecular biology, biochemistry, and drug development who are investigating tRNA modification pathways and their potential as therapeutic targets.

Introduction to Wyosine and its Biosynthesis

Wyosine and its derivatives are hypermodified guanosine nucleosides found exclusively at position 37 of tRNAPhe in Eukarya and Archaea.[1] These modifications play a crucial role in maintaining the translational reading frame and stabilizing the codon-anticodon interaction during protein synthesis.[2] The biosynthesis of wybutosine in eukaryotes is a multi-step enzymatic process that begins with the methylation of guanosine at position 37 to form N1-methylguanosine (m1G). This is followed by a series of enzymatic reactions that build the characteristic tricyclic imidazopurine core and further modify it.

The focus of this guide is the N4-methylation step, a critical reaction in the maturation of the wyosine base. In Eukarya, this reaction is catalyzed by the S-adenosyl-L-methionine (SAM)-dependent methyltransferase TYW3 . In Archaea, the homologous enzyme is termed Taw3 .[3]

The N4-Methylation Reaction: Key Players and Mechanism

The N4-methylation of the wyosine precursor is a crucial step that adds a methyl group to the N4 position of the imidazopurine ring. This reaction is catalyzed by a specific SAM-dependent methyltransferase.

The Eukaryotic Pathway: The Role of TYW3

In the yeast Saccharomyces cerevisiae, the enzyme responsible for N4-methylation is TYW3 (tRNA Wybutosine-synthesizing 3).[1] TYW3 utilizes S-adenosyl-L-methionine (SAM) as the methyl donor to catalyze the conversion of 7-aminocarboxypropyl-demethylwyosine (yW-86) to 7-aminocarboxypropyl-wyosine (yW-72) .[1][4] This reaction is a key step in the sequential pathway leading to the fully modified wybutosine.

The Archaeal Pathway: The Versatility of Taw3

In Archaea, the orthologous enzyme is Taw3 .[3] Similar to its eukaryotic counterpart, Taw3 can catalyze the N4-methylation of yW-86 to yW-72 in archaeal species that possess the necessary preceding enzymes in the pathway. Interestingly, in some archaea that lack the enzyme responsible for the synthesis of yW-86 (Taw2), Taw3 has been proposed to directly methylate 4-demethylwyosine (imG-14) to form wyosine (imG) as the final product.[5] This highlights the metabolic diversity of wyosine biosynthesis across different domains of life.

Quantitative Data on N4-Methylation

The following table summarizes the known substrates and products of the N4-methylation reaction in Eukarya and Archaea.

| Enzyme | Domain | Substrate | Product | Methyl Donor |

| TYW3 | Eukarya | 7-aminocarboxypropyl-demethylwyosine (yW-86) in tRNAPhe | 7-aminocarboxypropyl-wyosine (yW-72) in tRNAPhe | S-adenosyl-L-methionine (SAM) |

| Taw3 | Archaea | 7-aminocarboxypropyl-demethylwyosine (yW-86) in tRNAPhe | 7-aminocarboxypropyl-wyosine (yW-72) in tRNAPhe | S-adenosyl-L-methionine (SAM) |

| Taw3 | Archaea (some) | 4-demethylwyosine (imG-14) in tRNAPhe | Wyosine (imG) in tRNAPhe | S-adenosyl-L-methionine (SAM) |

Signaling Pathways and Experimental Workflows

Eukaryotic Wybutosine Biosynthetic Pathway

The following diagram illustrates the sequential enzymatic reactions in the biosynthesis of wybutosine in Saccharomyces cerevisiae, highlighting the N4-methylation step catalyzed by TYW3.

Caption: Eukaryotic wybutosine biosynthetic pathway.

Experimental Workflow for In Vitro N4-Methylation Assay

This workflow outlines the key steps for performing an in vitro assay to characterize the N4-methylation activity of TYW3 or Taw3.

Caption: Workflow for in vitro N4-methylation assay.

Experimental Protocols

Purification of Substrate tRNA from a Yeast Deletion Strain

This protocol is adapted from methods used for isolating tRNA with specific modifications for in vitro assays.[1]

-

Yeast Strain and Culture:

-

Use a Saccharomyces cerevisiae strain with a deletion of the TYW3 gene (ΔTYW3). This strain will accumulate tRNAPhe with the yW-86 modification.

-

Grow the yeast cells in a rich medium (e.g., YPD) to a high density.

-

-

Total RNA Extraction:

-

Harvest the yeast cells by centrifugation.

-

Extract total RNA using a hot acid phenol-chloroform method to ensure high yield and purity.

-

-

tRNAPhe Purification:

-

Isolate total tRNA from the total RNA preparation using anion-exchange chromatography or size-exclusion chromatography.

-

For higher purity, employ a specific purification method for tRNAPhe, such as using a biotinylated DNA probe complementary to the tRNAPhe sequence immobilized on streptavidin beads.

-

-

Quality Control:

-

Assess the purity and integrity of the purified tRNAPhe using denaturing polyacrylamide gel electrophoresis (PAGE).

-

Confirm the presence of the yW-86 modification and the absence of yW-72 using liquid chromatography-mass spectrometry (LC-MS/MS) analysis of digested tRNA.

-

In Vitro Methyltransferase Assay using Radiolabeled SAM

This protocol is a general method for assaying SAM-dependent methyltransferases and can be adapted for TYW3/Taw3.[6]

-

Reaction Setup:

-

Prepare a reaction buffer (e.g., 50 mM Tris-HCl pH 8.0, 5 mM MgCl2, 50 mM KCl, 1 mM DTT).

-

In a microcentrifuge tube, combine the purified substrate tRNA (containing yW-86), the purified recombinant TYW3 or Taw3 enzyme, and the reaction buffer.

-

Initiate the reaction by adding S-adenosyl-L-[methyl-3H]-methionine.

-

-

Incubation:

-

Incubate the reaction mixture at the optimal temperature for the enzyme (e.g., 30°C for yeast TYW3, higher for thermophilic archaeal Taw3) for a defined period (e.g., 30-60 minutes).

-

-

Stopping the Reaction and Measuring Incorporation:

-

Stop the reaction by adding an equal volume of ice-cold 10% trichloroacetic acid (TCA) to precipitate the tRNA.

-

Incubate on ice for 15 minutes.

-

Filter the mixture through a glass fiber filter to capture the precipitated tRNA.

-

Wash the filter with 5% TCA and then with ethanol to remove unincorporated radiolabeled SAM.

-

Dry the filter and measure the incorporated radioactivity using a scintillation counter.

-

Analysis of tRNA Modification by HPLC-MS/MS

This protocol outlines the steps for identifying and quantifying wyosine derivatives in tRNA.[7][8]

-

tRNA Digestion:

-

Digest the purified tRNA sample to single nucleosides using a mixture of nucleases, such as nuclease P1, followed by bacterial alkaline phosphatase.

-

-

HPLC Separation:

-

Separate the resulting nucleosides using reversed-phase high-performance liquid chromatography (HPLC). A C18 column is commonly used with a gradient of a polar solvent (e.g., aqueous ammonium acetate) and a nonpolar solvent (e.g., acetonitrile).

-

-

Mass Spectrometry Analysis:

-

Couple the HPLC output to a mass spectrometer (e.g., a triple quadrupole or Orbitrap instrument) operating in positive ion mode.

-

Identify the wyosine derivatives based on their specific mass-to-charge (m/z) ratios.

-

Confirm the identity of the nucleosides by tandem mass spectrometry (MS/MS) and comparison of their fragmentation patterns to known standards or previously reported data.

-

Quantify the relative amounts of the different wyosine derivatives by integrating the peak areas from the extracted ion chromatograms.

-

Conclusion

The N4-methylation of wyosine precursors is a conserved and vital step in the biosynthesis of hypermodified tRNAPhe in Eukarya and Archaea. The enzymes TYW3 and Taw3 play a central role in this process, utilizing SAM to introduce a methyl group that is likely important for the subsequent steps in the pathway and the final function of the modified tRNA. While the qualitative aspects of this reaction are well-understood, further research is needed to elucidate the detailed enzyme kinetics and the precise structural basis for substrate recognition. The experimental protocols and workflows provided in this guide offer a framework for researchers to investigate these and other aspects of tRNA modification, which may ultimately lead to the development of novel therapeutic strategies targeting protein translation.

References

- 1. Methods for Kinetic and Thermodynamic Analysis of Aminoacyl-tRNA Synthetases - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. TRNA wybutosine-synthesizing protein 3 - Wikipedia [en.wikipedia.org]

- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 5. Diversity in mechanism and function of tRNA methyltransferases - PMC [pmc.ncbi.nlm.nih.gov]

- 6. pure.ed.ac.uk [pure.ed.ac.uk]

- 7. researchgate.net [researchgate.net]

- 8. Structural and functional characterization of the TYW3/Taw3 class of SAM-dependent methyltransferases - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Structural Characterization of N4-Desmethyl-N5-Methylwyosine

For Researchers, Scientists, and Drug Development Professionals

Introduction

N4-Desmethyl-N5-Methylwyosine is a modified nucleoside, belonging to the wyosine family of hypermodified guanosine derivatives. These complex structures are typically found in the anticodon loop of transfer RNA (tRNA), where they play a crucial role in maintaining translational fidelity and efficiency. The structural elucidation of such molecules is fundamental to understanding their biological function and for potential applications in drug development, particularly in the context of antimicrobial or anticancer therapies targeting protein synthesis.